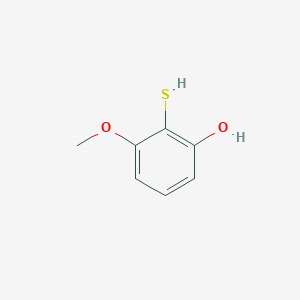
2-Mercapto-3-methoxyphenol
Cat. No. B8313308
M. Wt: 156.20 g/mol
InChI Key: VJHQXYPNGOYFBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08163770B2
Procedure details


N-ethyldiisopropylamine (12.9 mL) and 2-mercapto-6-methoxyphenol (9.8 g) synthesized in Reference Example 8(4) were added in that order to a methanol (180 mL) solution of the compound obtained in the above (4), and stirred at room temperature for 14 hours. The reaction solvent was evaporated off under reduced pressure, the residue was dissolved in ethyl acetate, and extracted twice with distilled water. The organic layer was dried with magnesium sulfate, and the solvent was evaporated off under reduced pressure. The obtained residue was purified by NH silica gel column chromatography (chloroform 100%) to obtain the intended compound (28.7 g, 100%).



Name
Identifiers


|
REACTION_CXSMILES
|
[CH2:1](N(C(C)C)C(C)C)C.[SH:10][C:11]1C=[CH:15][CH:14]=[C:13](OC)[C:12]=1[OH:19].[CH3:20][OH:21]>>[SH:10][C:11]1[C:20]([O:21][CH3:1])=[CH:15][CH:14]=[CH:13][C:12]=1[OH:19]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
12.9 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(C(C)C)C(C)C
|
Step Two
|
Name
|
|
|
Quantity
|
9.8 g
|
|
Type
|
reactant
|
|
Smiles
|
SC1=C(C(=CC=C1)OC)O
|
Step Three
|
Name
|
|
|
Quantity
|
180 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
SC1=C(C=CC=C1OC)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
